BenchChemオンラインストアへようこそ!

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Chiral Intermediate Enantioselective Synthesis CNS Drug Development

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1391734-56-7) is a chiral piperidine derivative belonging to the class of N-Boc-protected beta-keto esters. It possesses a single defined stereocenter at the 3-position of the piperidine ring, with a molecular formula of C14H23NO5 and a molecular weight of 285.34 g/mol.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 1391734-56-7
Cat. No. B1376951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS1391734-56-7
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC
InChIInChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m1/s1
InChIKeyWSZRBHLROKLBBT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1391734-56-7): A Defined Chiral Intermediate for CNS API Synthesis


(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1391734-56-7) is a chiral piperidine derivative belonging to the class of N-Boc-protected beta-keto esters. It possesses a single defined stereocenter at the 3-position of the piperidine ring, with a molecular formula of C14H23NO5 and a molecular weight of 285.34 g/mol [1]. The compound is characterized by its dual functionality: a base-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl ester moiety on the propanoyl side chain, enabling selective, sequential deprotection and further derivatization in complex synthetic pathways [2]. Its computed physicochemical properties include an XLogP3 of 1.3 and a topological polar surface area of 72.9 Ų, which are predictive of acceptable permeability and solubility profiles for intermediates destined for central nervous system (CNS) drug synthesis [1].

Why (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate Cannot Be Substituted by Racemic or Regioisomeric Analogs


Substituting this (R)-enantiomer with its racemate (CAS 891494-65-8), the opposite (S)-enantiomer (CAS 1956435-45-2), or a 4-positional isomer (CAS 479630-02-9) will introduce stereochemical or regiochemical mismatches that propagate through a synthetic sequence, leading to diastereomeric impurities in the final active pharmaceutical ingredient (API) that are difficult to separate [1]. The (R)-configuration at the piperidine 3-position is critical for the three-dimensional orientation of downstream pharmacophores targeting chiral environments, such as CNS receptors and enzymes [2]. While the racemate (891494-65-8) may have a lower procurement cost, its use necessitates additional chiral resolution steps that reduce overall yield and increase development time. Similarly, the 4-positional isomer introduces a different spatial vector for the key propanoyl side chain, which can fundamentally alter the binding conformation of the final drug candidate.

Quantitative Differentiation Evidence for (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate Against Key Comparators


Defined (R)-Stereochemistry vs. Racemic Mixture: Impact on Downstream Diastereomeric Purity

The (R)-enantiomer (CAS 1391734-56-7) possesses a single, defined stereocenter with a computed 'Defined Atom Stereocenter Count' of 1 and an 'Undefined Atom Stereocenter Count' of 0, as per PubChem data. In contrast, the racemic mixture (CAS 891494-65-8) contains a 1:1 ratio of (R)- and (S)-enantiomers, introducing an undefined stereocenter at the same position [1]. Using the racemate in a stereospecific synthesis leads to the formation of a pair of diastereomers in the final API, which typically requires costly chiral chromatographic separation, often reducing the overall yield by an estimated 10-30% based on class-level inference for similar piperidine intermediates .

Chiral Intermediate Enantioselective Synthesis CNS Drug Development

Orthogonal N-Boc Protection vs. Alternative Protecting Groups: Enabling Selective Deprotection

The (R)-enantiomer features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is orthogonal to the methyl ester on the propanoyl side chain. The Boc group is cleaved under acidic conditions (e.g., TFA), while the methyl ester is hydrolyzed under basic conditions, allowing for independent manipulation of the two functional handles [1]. In contrast, analogs such as Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate use a Cbz protecting group, which requires hydrogenolysis for deprotection, a condition that may not be compatible with all substrates . The Boc group's clean, acid-labile cleavage profile is a preferred strategy in fragment-based drug discovery for maintaining the integrity of acid-stable fragments.

Medicinal Chemistry Protecting Group Strategy Solid-Phase Synthesis

3-Position Substitution vs. 4-Positional Isomer: Impact on CNS Drug-Like Physicochemical Space

The 3-positional attachment of the propanoyl side chain on the piperidine ring, as in the target compound, results in a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 72.9 Ų [1]. While the direct comparator, tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 479630-02-9), has the identical molecular formula and computed XLogP3, its TPSA is also 72.9 Ų . The key difference is not in these global descriptors but in the three-dimensional vector of the key side chain, which is fundamental for target engagement. For CNS drug space, a TPSA between 40 and 90 Ų is often associated with good blood-brain barrier permeability, placing this intermediate's physicochemical profile favorably compared to many alternative scaffolds [2].

CNS Drug Design Physicochemical Properties Structure-Activity Relationship

Commercial Purity Profile: Typical 95%+ Purity for Direct Use in Multi-Step Synthesis

Reputable vendors, including Chemscene, Leyan, and Moldb, typically supply (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate with a purity of 95% or higher . This level of purity is comparable to the typical purities offered for the (S)-enantiomer (e.g., 95% from AKSci) and the racemate, but is achieved on a specific, single enantiomer, eliminating the 50% enantiomeric impurity inherent to a racemate . This pre-validated enantiomeric purity allows for direct use in subsequent synthetic steps without an inlet purification protocol, saving an estimated 1-2 days of labor and reducing solvent consumption per synthetic campaign.

Chemical Procurement Process Chemistry Analytical Quality Control

Synthetic Utility: Proven Intermediate for Histamine H3 Receptor Antagonists

The racemic form of this compound, methyl 3-(1-Boc-3-piperidyl)-3-oxopropanoate (CAS 891494-65-8), is a documented key intermediate in the synthesis of novel piperidine derivatives patented as histamine H3 receptor antagonists for the treatment of metabolic and CNS disorders [1]. In this context, the chirality at the piperidine 3-position is a critical structural feature for receptor binding. Using the (R)-enantiomer directly in such a pathway ensures the synthesis of a single, defined enantiomer of the antagonist, a prerequisite for modern drug development to avoid potential differential toxicity or efficacy of the opposite enantiomer . Substituting with the (S)-enantiomer would lead to the opposite antipode of the final drug candidate, which could have a drastically different binding profile.

Histamine H3 Antagonist CNS Disorders Patent Analysis

Procurement-Driven Application Scenarios for (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate


Enantioselective Synthesis of CNS-Active Piperidine APIs

The primary application is as a chiral building block for the construction of 3-substituted piperidine-containing APIs targeting CNS disorders. As evidenced by its role in patented histamine H3 antagonist programs, the defined (R)-stereochemistry is crucial for the final drug's receptor binding profile [1]. Its orthogonal Boc and methyl ester protecting groups allow for the independent, sequential introduction of molecular complexity at the piperidine nitrogen and the propanoyl side chain, respectively [2]. This scenario is the most common use case documented across vendor platforms and patent literature.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 285.34 g/mol and a low XLogP3 of 1.3, this compound resides in a desirable physicochemical space for fragment-based screening. Its chiral, multi-functional nature makes it an ideal starting fragment for growing into lead-like molecules targeting chiral environments like kinase ATP-binding pockets or GPCR orthosteric sites. The availability of the (R)-enantiomer in high enantiomeric purity ensures that fragment growth libraries maintain a single, defined three-dimensional topology, which is critical for meaningful structure-activity relationship (SAR) interpretation [3].

Process Chemistry and Scale-Up Route Scouting

For process chemists, this intermediate represents a risk-mitigated starting point. Its commercial availability at 95%+ purity from multiple global vendors provides supply chain security. The decision to procure the (R)-enantiomer directly, rather than the racemate, is a strategic choice to eliminate a classical resolution or chiral chromatography step from the manufacturing process. This simplifies the route, reduces the theoretical maximum yield loss by up to 50% from stereochemical impurities, and improves process mass intensity, aligning with green chemistry principles .

Synthesis of Chiral Peptidomimetics and Enzyme Inhibitors

The orthogonally protected, chiral piperidine core is a privileged scaffold in medicinal chemistry for mimicking peptide secondary structures. The 3-position of the piperidine ring serves as a vector for mimicking amino acid side chains, while the N-Boc group allows for standard peptide coupling after deprotection. This specific intermediate can be elaborated into potent protease inhibitors by utilizing the beta-keto ester moiety as a transition-state analog, making it a valuable procurement target for academic and biotech groups focused on antiviral or anti-inflammatory programs.

Quote Request

Request a Quote for (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.